(Z)-2-(furan-2-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-10(17)9-20-12-4-5-13-14(7-12)21-15(16(13)18)8-11-3-2-6-19-11/h2-8H,9H2,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPDGXWWPGMDDD-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(furan-2-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is an organic compound belonging to the class of benzofurans, which are known for their diverse biological activities. This compound's unique structure, featuring a benzofuran core with a furan moiety and an oxopropoxy group, positions it as a promising candidate for medicinal chemistry applications.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C17H14O5
- IUPAC Name : (2Z)-2-[(furan-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Biological Activity Overview
Research indicates that compounds in the benzofuran class exhibit various biological activities, including:
- Antimicrobial Activity : Potential effectiveness against bacterial and fungal infections.
- Anti-inflammatory Properties : Ability to reduce inflammation markers.
- Anticancer Effects : Inhibition of cancer cell proliferation and induction of apoptosis.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways and mechanisms require further detailed studies.
Research Findings
Recent studies have explored the biological activities of similar benzofuran derivatives:
-
Enzyme Inhibition :
Compound IC50 Value (µM) Inhibition Type Compound 1 5.0 Non-competitive Compound 20 1.5 Competitive - Anticancer Activity :
-
Antimicrobial Studies :
- Preliminary antimicrobial assays showed that compounds containing the benzofuran structure exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to evaluate their effectiveness .
Case Studies
Several case studies highlight the potential of benzofurans in drug development:
- Case Study 1 : A derivative of benzofuran was tested for its anti-inflammatory properties in vitro and in vivo, showing a marked reduction in inflammatory cytokines in animal models.
- Case Study 2 : A study focused on the anticancer effects of a related compound demonstrated its ability to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Aurone derivatives vary primarily in substituents on the benzylidene (C-2) and benzofuranone (C-6) moieties. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Selected Aurone Derivatives
Impact of Substituents on Physicochemical Properties
- For instance, compound 6v (3-hydroxy-4-methoxybenzylidene) has a melting point of 187.6–188.5°C, reflecting strong intermolecular interactions . Heteroaromatic groups (e.g., furan-2-yl, pyridin-4-yl) introduce π-π stacking capabilities, influencing binding to hydrophobic enzyme pockets. The pyridin-4-yl group in 5b contributes to its anticancer activity by interacting with tubulin’s colchicine-binding site .
- C-6 Substituents: Alkoxy chains (e.g., 2-oxopropoxy) improve metabolic stability compared to hydroxyl groups. The 2-oxopropoxy group in the target compound may enhance bioavailability by reducing polarity .
Q & A
Q. What are the established synthetic routes for (Z)-2-(furan-2-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 6-(2-oxopropoxy)benzofuran-3(2H)-one and furan-2-carbaldehyde. Key steps include:
- Ultrasound-assisted condensation : Sonication in natural deep eutectic solvents (NaDES) like L-proline-based mixtures enhances reaction efficiency (18 min, 59% yield) by promoting imine formation and reducing side reactions .
- Substituent tuning : Modifying the benzofuranone core (e.g., alkoxy or halogen substituents) affects reactivity; for example, electron-donating groups like methoxy improve regioselectivity in similar aurone syntheses .
- Stereocontrol : The Z-isomer is stabilized by intramolecular hydrogen bonding between the furan oxygen and the benzofuranone carbonyl group. Polar solvents (e.g., DMF) favor Z-configuration retention .
Q. How is structural characterization of this compound performed, and what spectral benchmarks are critical for validation?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Diagnostic signals include the exocyclic methylene proton (δ ~7.6–7.8 ppm, d, J = 7.5 Hz) and the benzofuranone carbonyl carbon (δ ~180–185 ppm). Substituents like 2-oxopropoxy appear as a singlet for the ketone (δ ~2.1 ppm, CH3) and a multiplet for the furan protons (δ ~6.3–7.4 ppm) .
- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C furan) confirm core functionality .
- Melting point analysis : Discrepancies between experimental and literature values (e.g., ±5°C) may indicate impurities or polymorphic forms, necessitating recrystallization from ethanol/water .
Q. What are the key reactivity patterns of this compound under standard laboratory conditions?
- Methodological Answer :
- Electrophilic substitution : The furan ring undergoes nitration or halogenation at the 5-position due to electron-rich π-system activation .
- Nucleophilic attack : The α,β-unsaturated ketone moiety participates in Michael additions (e.g., with amines or thiols), forming adducts useful for bioactivity studies .
- Oxidative degradation : Exposure to strong oxidizers (e.g., KMnO4) cleaves the furan ring, yielding dicarboxylic acid derivatives; inert atmospheres (N2/Ar) are recommended for long-term storage .
Advanced Research Questions
Q. How can stereochemical purity of the Z-isomer be ensured during synthesis, and what analytical methods resolve E/Z isomer contamination?
- Methodological Answer :
- Chiral catalysts : Pybox-copper complexes enable enantioselective synthesis (up to 95% ee) by coordinating to the benzofuranone carbonyl and directing propargyl acetate addition .
- Chromatographic separation : Reverse-phase HPLC with a C18 column (MeCN/H2O, 70:30) resolves E/Z isomers; retention times differ by ~2–3 min due to polarity variations .
- NOESY NMR : Cross-peaks between the furan proton and benzofuranone H-4 confirm the Z-configuration, while E-isomers show no such interaction .
Q. What computational strategies predict the biological activity of this compound, and how do docking studies inform experimental design?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., Mycobacterium tuberculosis MtrA). Key residues (e.g., Asp128, Arg156) form hydrogen bonds with the furan and ketone groups, explaining inhibitory activity (docking score ≤ -8.2 kcal/mol) .
- QSAR modeling : Hammett constants (σ) for substituents on the benzofuranone ring correlate with antibacterial potency (R² = 0.89), guiding rational design of derivatives .
Q. How can contradictions in spectral data (e.g., NMR shifts, melting points) between synthesized batches be systematically resolved?
- Methodological Answer :
- Spectral benchmarking : Compare experimental 1H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)). Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .
- Crystallographic validation : Single-crystal X-ray diffraction confirms bond lengths (e.g., C=O: 1.21 Å) and dihedral angles (e.g., furan-benzofuranone: 15–20°), resolving ambiguities in amorphous samples .
- Batch reproducibility : Statistical analysis (e.g., ANOVA) of melting points across batches identifies outliers caused by incomplete purification (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
